Tert-butyl 3-methyl-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate
CAS No.:
Cat. No.: VC20261852
Molecular Formula: C17H25N3O6S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25N3O6S |
---|---|
Molecular Weight | 399.5 g/mol |
IUPAC Name | tert-butyl 3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3 |
Standard InChI Key | ZIFXYEQQDVXSEN-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a 1,4-diazepane backbone, a seven-membered ring with nitrogen atoms at positions 1 and 4. The tert-butyl carbamate group (-OC(O)C(CH₃)₃) is attached to the nitrogen at position 1, while the 2-nitrobenzenesulfonyl group (-SO₂C₆H₄NO₂) occupies position 4. A methyl group (-CH₃) is substituent at position 3, introducing stereochemical complexity.
Table 1: Key Structural Features
Feature | Position | Functional Group | Role in Reactivity |
---|---|---|---|
Tert-butyl carbamate | 1 | -OC(O)C(CH₃)₃ | Steric protection, stability |
2-Nitrobenzenesulfonyl | 4 | -SO₂C₆H₄NO₂ | Electrophilic activation |
Methyl substituent | 3 | -CH₃ | Steric and electronic modulation |
The diazepane ring adopts a chair-like conformation, with the nitrobenzenesulfonyl group occupying an axial position to minimize steric clash with the tert-butyl group.
Stereochemical Considerations
The stereochemistry at position 3 (methyl group) and position 4 (sulfonamide) is critical for biological activity. For instance, (S)-configured derivatives exhibit enhanced binding affinity to certain neurological targets compared to their (R)-counterparts .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. Key steps include:
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Sulfonylation: Reaction with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
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Purification: Column chromatography or recrystallization to isolate the product.
Table 2: Representative Synthesis Conditions
Optimization Strategies
Yields improve with strict temperature control (-10°C to 0°C during sulfonyl chloride addition) and stoichiometric excess of triethylamine (1.5–2.0 equiv) . Side products, such as disulfonylated byproducts, are minimized by maintaining a dilute reaction mixture.
Reactivity and Functionalization
Nucleophilic Displacement
The 2-nitrobenzenesulfonyl group acts as a leaving group under basic conditions, enabling nucleophilic substitution at position 4. For example, treatment with amines yields 4-amino-1,4-diazepane derivatives.
Catalytic Hydrogenation
The nitro group (-NO₂) is reducible to an amine (-NH₂) using H₂/Pd-C, providing access to intermediates for further functionalization.
Applications in Pharmaceutical Research
Kinase Inhibition
The compound serves as a scaffold for kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites. Modifications at position 4 (sulfonamide) enhance selectivity for targets like JAK3 and BTK.
Prodrug Development
The tert-butyl carbamate group is enzymatically cleaved in vivo, making the compound a candidate for prodrug formulations. For instance, it has been explored in masked antidepressants requiring site-specific activation .
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